
4-(Pyridin-3-yl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yl)but-3-yn-2-ol is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. It is a member of the alkyne family and has a pyridine ring attached to it.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)but-3-yn-2-ol is not fully understood. However, it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. It also has the ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain inflammatory cytokines. It also has antimicrobial properties and has been shown to inhibit the growth of various bacteria and fungi. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(Pyridin-3-yl)but-3-yn-2-ol in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation is that it can be difficult to work with due to its high reactivity and potential toxicity.
Future Directions
There are several future directions for research on 4-(Pyridin-3-yl)but-3-yn-2-ol. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in the treatment of various diseases. Further studies are also needed to fully understand its mechanism of action and to identify any potential side effects.
Conclusion:
In conclusion, this compound is a compound that has attracted the attention of researchers due to its potential applications in various fields. Its unique structure and properties make it an attractive compound for scientific research. While there is still much to be learned about this compound, it has already shown promise in the treatment of various diseases and has potential for future applications.
Synthesis Methods
The synthesis of 4-(Pyridin-3-yl)but-3-yn-2-ol involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base catalyst. The reaction yields the desired compound in good yields and high purity. This method has been optimized for large-scale production and is widely used in research laboratories.
Scientific Research Applications
The unique structure of 4-(Pyridin-3-yl)but-3-yn-2-ol makes it an attractive compound for scientific research. It has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
114880-33-0 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
4-pyridin-3-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H9NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-8,11H,1H3 |
InChI Key |
QJZZXSSSVBGSGS-UHFFFAOYSA-N |
SMILES |
CC(C#CC1=CN=CC=C1)O |
Canonical SMILES |
CC(C#CC1=CN=CC=C1)O |
synonyms |
3-Butyn-2-ol, 4-(3-pyridinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





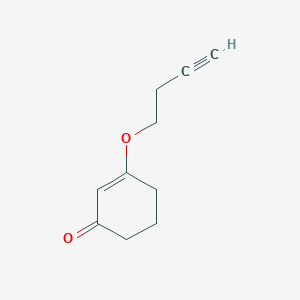
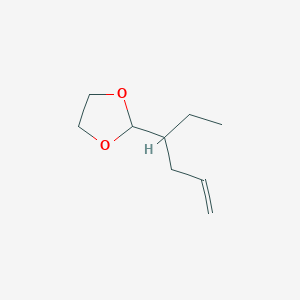


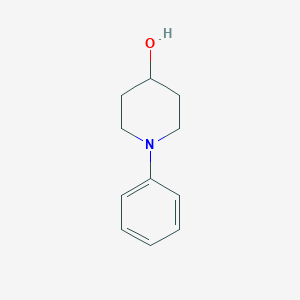

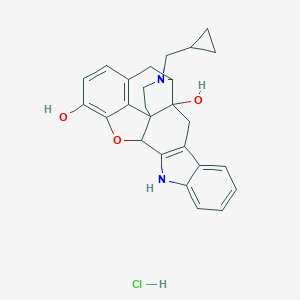
![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)

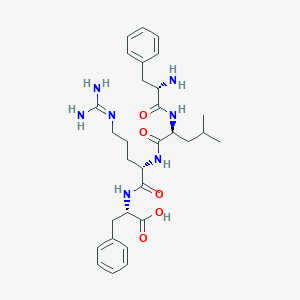
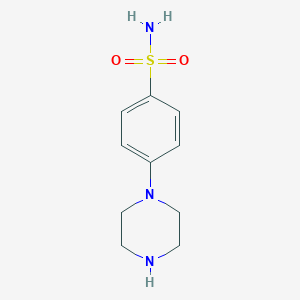
![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)